(Z)-2,5,5,5-tetrafluoro-2-pentenoate
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Overview
Description
(Z)-2,5,5,5-tetrafluoro-2-pentenoate is an organic compound characterized by the presence of four fluorine atoms attached to the terminal carbon of a pentenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,5,5,5-tetrafluoro-2-pentenoate typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-pentenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,5,5,5-tetrafluoro-2-pentenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions (OH-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 2,5,5,5-tetrafluoropentanoic acid.
Reduction: Formation of 2,5,5,5-tetrafluoropentanol.
Substitution: Formation of 2,5,5,5-tetrafluoropentenoic acid derivatives.
Scientific Research Applications
(Z)-2,5,5,5-tetrafluoro-2-pentenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (Z)-2,5,5,5-tetrafluoro-2-pentenoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(E)-2,5,5,5-tetrafluoro-2-pentenoate: The geometric isomer of (Z)-2,5,5,5-tetrafluoro-2-pentenoate with different spatial arrangement of atoms.
2,5,5,5-tetrafluoro-3-pentenoate: A structural isomer with the double bond located at a different position in the carbon chain.
2,5,5,5-tetrafluoro-2-butenoate: A related compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its chemical reactivity and interactions with biological targets. The presence of four fluorine atoms also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H3F4O2- |
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Molecular Weight |
171.07 g/mol |
IUPAC Name |
(Z)-2,5,5,5-tetrafluoropent-2-enoate |
InChI |
InChI=1S/C5H4F4O2/c6-3(4(10)11)1-2-5(7,8)9/h1H,2H2,(H,10,11)/p-1/b3-1- |
InChI Key |
LKCUHMWSRYXNOF-IWQZZHSRSA-M |
Isomeric SMILES |
C(/C=C(/C(=O)[O-])\F)C(F)(F)F |
Canonical SMILES |
C(C=C(C(=O)[O-])F)C(F)(F)F |
Origin of Product |
United States |
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